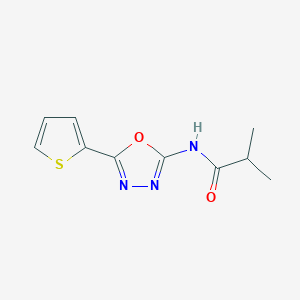

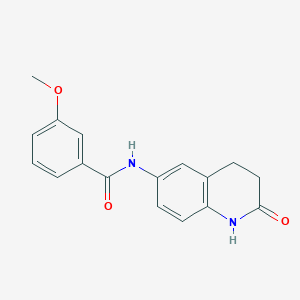

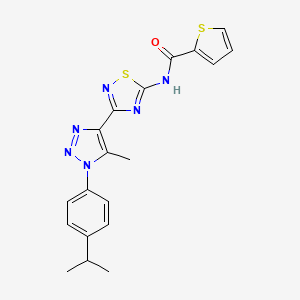

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide” is a chemical compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom . It is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency . The N-methyl and thiophen-3-yl analogues are also known and are somewhat more potent, though still generally weaker than the corresponding amphetamines .

Synthesis Analysis

The synthesis of “N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide” involves the splicing of the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . A series of new 1,3,4-thiadiazoles were synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives .Molecular Structure Analysis

The molecular structure of “N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide” is likely to be complex, as it involves the combination of multiple heterocyclic compounds. The structures and molecular properties of these compounds were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide” include the heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives . The mechanisms of these reactions were discussed and the structure of the new products was elucidated via spectral data and elemental analysis .科学的研究の応用

Anticancer Potential

Compounds containing the 1,3,4-oxadiazole moiety, similar to N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide, have been investigated for their anticancer properties. For instance, derivatives of 1,3,4-oxadiazole demonstrated significant activity against breast and colorectal cancer cell lines, with certain compounds inducing apoptosis and cell cycle arrest in cancer cells. These findings suggest a promising avenue for the development of new anticancer agents based on the 1,3,4-oxadiazole scaffold (Zhang et al., 2005).

Anti-inflammatory and Analgesic Activities

Research has shown that 1,3,4-oxadiazole derivatives possess significant anti-inflammatory and analgesic effects. Various substituted 1,3,4-oxadiazoles were synthesized and tested, demonstrating a range of anti-inflammatory activities in rat paw edema tests and analgesic effects in writhing tests. These studies highlight the potential of 1,3,4-oxadiazole compounds in developing new anti-inflammatory and analgesic drugs (Nargund et al., 1994).

Photophysical and Electrochemical Studies

The photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives, which are closely related to N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide, have been studied for their optoelectronic applications. These compounds exhibit significant ground and excited state dipole moments, indicating their potential in photonic, sensor, and optoelectronic devices (Naik et al., 2019).

将来の方向性

作用機序

Target of Action

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide is a novel compound that has been synthesized for its potential fungicidal activities . The primary targets of this compound are fungal phytopathogens, including oomycetes, ascomycetes, basidiomycetes, and deuteromycetes . These pathogens pose severe threats to human health, food safety, and agriculture .

Mode of Action

It’s known that the compound was designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . This suggests that the compound may interact with its targets through these functional groups, leading to changes in the pathogens that result in their death or growth inhibition.

Result of Action

The in vivo bioassay results of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide against cucumber downy mildew (CDM, Pseudoperonospora cubensis) in a greenhouse indicated that the compound exhibited excellent fungicidal activities . The compound’s efficacy was superior to those of the commercial fungicides diflumetorim and flumorph .

特性

IUPAC Name |

2-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-6(2)8(14)11-10-13-12-9(15-10)7-4-3-5-16-7/h3-6H,1-2H3,(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUAHYBPTPLLKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NN=C(O1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

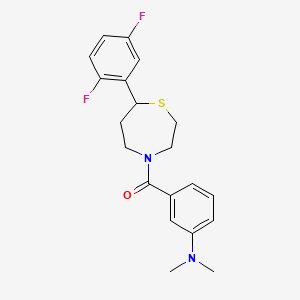

![1,7-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980326.png)

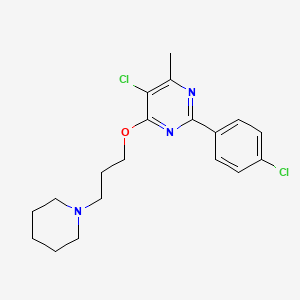

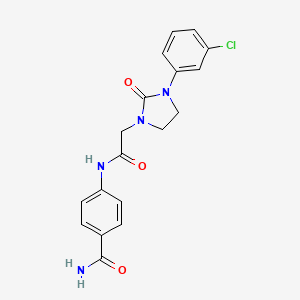

![N-(2-benzoyl-4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2980335.png)

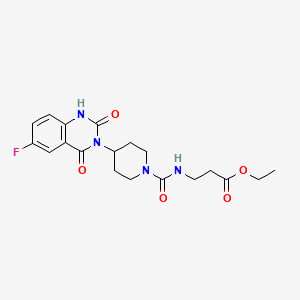

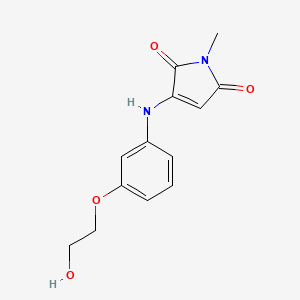

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopentyl)methanone](/img/structure/B2980340.png)

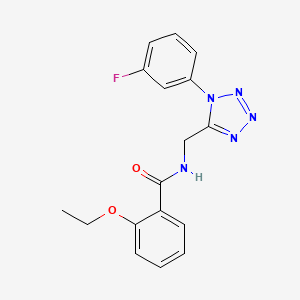

![N-[2-[(5-Ethyl-1-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2980343.png)